4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and morpholine, a six-membered ring containing both oxygen and nitrogen. The presence of these heteroatoms imparts unique chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with morpholine derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization, column chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carboxylic acid.
Reduction: 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The exact mechanism of action of 4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their functions.
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-yl)thiophene-2-carboxaldehyde: Similar structure but lacks the hydroxymethyl group.
4-(Morpholin-4-yl)thiophene-2-carbaldehyde: Similar structure but lacks the hydroxymethyl group.
4-Methyl-2-morpholin-4-yl-thiazole-5-carbaldehyde: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde is unique due to the presence of both the hydroxymethyl and morpholine groups attached to the thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
4-[2-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-5-9-4-11(1-2-14-9)8-3-10(6-13)15-7-8/h3,6-7,9,12H,1-2,4-5H2 |
InChI Key |
TYQPRPZRAACFIX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=CSC(=C2)C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.